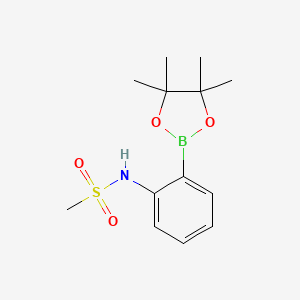

![molecular formula C12H13NO3 B1351459 4-[(Cyclobutylcarbonyl)amino]benzoic acid CAS No. 33582-66-0](/img/structure/B1351459.png)

4-[(Cyclobutylcarbonyl)amino]benzoic acid

Descripción general

Descripción

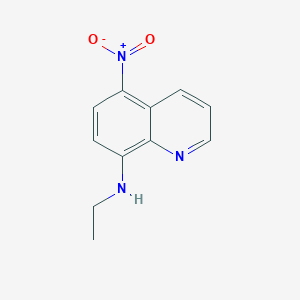

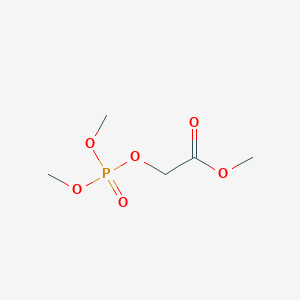

“4-[(Cyclobutylcarbonyl)amino]benzoic acid” is a chemical compound with the molecular formula C12H13NO312. It is a solid substance2.

Synthesis Analysis

The synthesis of “4-[(Cyclobutylcarbonyl)amino]benzoic acid” is not explicitly mentioned in the search results. However, it’s worth noting that many chemical compounds can be synthesized through various methods, often involving reactions with other chemicals under specific conditions.Molecular Structure Analysis

The InChI code for “4-[(Cyclobutylcarbonyl)amino]benzoic acid” is 1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16)2. This code represents the molecular structure of the compound.

Chemical Reactions Analysis

The specific chemical reactions involving “4-[(Cyclobutylcarbonyl)amino]benzoic acid” are not detailed in the search results. Chemical reactions can vary widely depending on the reactants and conditions.Physical And Chemical Properties Analysis

The molecular weight of “4-[(Cyclobutylcarbonyl)amino]benzoic acid” is 219.242. It is a solid substance2. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Molecular Structure and Properties

The structural and molecular characteristics of benzoic acid derivatives, including 4-[(Cyclobutylcarbonyl)amino]benzoic acid, are fundamental to their applications in scientific research. For example, in a study by Lemmerer and Bourne (2012), the molecular assembly of benzoic acid molecules with squareamide molecules was explored, demonstrating how hydrogen bonding forms extended ribbons in crystal structures (Lemmerer & Bourne, 2012).

Applications in Synthesis and Drug Development

4-[(Cyclobutylcarbonyl)amino]benzoic acid and its derivatives show promise in various applications, particularly in the synthesis of complex molecules. Pascal et al. (2000) discussed the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), highlighting its potential as a building block for peptidomimetics and in combinatorial chemistry (Pascal et al., 2000). Similarly, Avakyan et al. (2017) studied acylation and cyclization reactions of a benzoic acid derivative, emphasizing its role in creating new chemical entities with potential pharmaceutical applications (Avakyan et al., 2017).

Biological Activities and Applications

The biological activities of benzoic acid derivatives, including antimicrobial and antifungal properties, are significant in the drug industry. Dikmen (2021) highlighted these properties and examined complex formation with alpha cyclodextrin, suggesting its application in drug delivery systems (Dikmen, 2021). Additionally, El-Meguid et al. (2014) synthesized new compounds incorporating benzoimidazole and benzoic acid moieties, demonstrating significant antimicrobial activities, which could lead to potential applications in treating infections (El-Meguid, 2014).

Safety And Hazards

The specific safety and hazards associated with “4-[(Cyclobutylcarbonyl)amino]benzoic acid” are not detailed in the search results. However, as with all chemical compounds, it’s important to handle it with care and use appropriate safety measures.

Direcciones Futuras

The future directions or potential applications for “4-[(Cyclobutylcarbonyl)amino]benzoic acid” are not specified in the search results. The potential uses for a chemical compound can be vast and depend on its properties and the field of study.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propiedades

IUPAC Name |

4-(cyclobutanecarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMTZERUYDGUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401059 | |

| Record name | 4-[(cyclobutylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Cyclobutylcarbonyl)amino]benzoic acid | |

CAS RN |

33582-66-0 | |

| Record name | 4-[(cyclobutylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)